

Application Notes and Protocols for the Quantitative Analysis of Hexaaquairon(III)

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two common and reliable methods for the quantitative analysis of the **hexaaquairon(III)** ion, [Fe(H₂O)₆]³⁺: UV-Visible Spectrophotometry using thiocyanate and Complexometric Titration with ethylenediaminetetraacetic acid (EDTA). These methods are widely applicable in various research and development settings, including pharmaceutical analysis and environmental testing.

Method Comparison

A summary of the key quantitative parameters for each method is presented in the table below, allowing for an informed choice based on the specific analytical requirements such as sensitivity, sample matrix, and available equipment.



Parameter	Spectrophotometry (Thiocyanate Method)	Complexometric Titration (EDTA Method)
Principle	Formation of a colored iron(III)-thiocyanate complex, [Fe(SCN)(H ₂ O) ₅] ²⁺ , which is quantified by measuring its absorbance of light.	1:1 complex formation between iron(III) and EDTA. The endpoint is determined using a colorimetric indicator.
Wavelength (λmax)	~480 nm[1]	Not Applicable
Molar Absorptivity (ε)	Approximately 1.88 x 10^4 L mol ⁻¹ cm ⁻¹ [1]	Not Applicable
Linearity Range	Typically in the range of 5 x 10^{-7} to 8 x 10^{-5} mol dm ⁻³ [1]	Generally suitable for higher concentrations, typically > 10 ⁻⁴ M
Detection Limit	Low, often in the sub-ppm range. One study reported a limit of detection of 6.207 ng mL ⁻¹ .[2]	Higher than spectrophotometry, typically in the ppm range.
Common Interferences	lons that form colored complexes with thiocyanate (e.g., Co ²⁺ , Cu ²⁺) or that can reduce Fe(III) or oxidize thiocyanate.[1]	Metal ions that form stable complexes with EDTA, such as Co ²⁺ , Cu ²⁺ , and Ni ²⁺ , can interfere.[3]
Advantages	High sensitivity, suitable for trace analysis, rapid.	High accuracy and precision for moderately concentrated samples, less susceptible to colored or turbid sample matrices.
Disadvantages	The iron-thiocyanate complex can be unstable; careful control of pH and reagent concentration is necessary.[1]	Less sensitive than spectrophotometry, may require masking agents for interfering ions.



Experimental Protocols Spectrophotometric Determination of Hexaaquairon(III) with Thiocyanate

This method is based on the formation of the intensely red-colored pentaaquathiocyanatoiron(III) complex, $[Fe(SCN)(H_2O)_5]^{2+}$. The absorbance of this complex is measured at its maximum wavelength (λ max \approx 480 nm) and is directly proportional to the concentration of iron(III) in the sample.

Materials and Reagents:

- Spectrophotometer
- Volumetric flasks and pipettes
- Standard iron(III) stock solution (e.g., 1000 ppm)
- Potassium thiocyanate (KSCN) solution (e.g., 2 M)
- Nitric acid (HNO₃) solution (e.g., 2 M)
- Deionized water

Protocol:

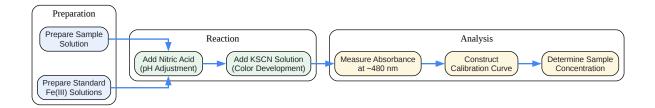
- Preparation of Standard Solutions:
 - Prepare a series of standard iron(III) solutions by accurately diluting the stock solution with deionized water in volumetric flasks. A typical concentration range would be 1 to 10 ppm.
- Sample Preparation:
 - Accurately pipette a known volume of the sample containing hexaaquairon(III) into a
 volumetric flask. The concentration should fall within the linear range of the assay.
- Color Development:



- To each standard and sample flask, add a specific volume of nitric acid to maintain a consistent acidic pH (e.g., pH 1.2-3.5).[1]
- Add an excess of the potassium thiocyanate solution to each flask.
- Dilute to the mark with deionized water and mix thoroughly.
- · Spectrophotometric Measurement:
 - Allow the color to stabilize for a consistent period.
 - Set the spectrophotometer to the wavelength of maximum absorbance (approximately 480 nm).
 - Use a reagent blank (containing all reagents except the iron standard/sample) to zero the instrument.
 - Measure the absorbance of each standard and the sample solution.
- Data Analysis:
 - Construct a calibration curve by plotting the absorbance of the standard solutions versus their known concentrations.
 - Determine the concentration of iron(III) in the sample by interpolating its absorbance on the calibration curve.

Workflow for Spectrophotometric Analysis





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A schematic of the spectrophotometric workflow.

Complexometric Titration of Hexaaquairon(III) with EDTA

This titrimetric method involves the reaction of **hexaaquairon(III)** with a standard solution of EDTA. The reaction forms a stable, colorless 1:1 complex. A metallochromic indicator, which forms a colored complex with iron(III), is used to signal the endpoint of the titration.

Materials and Reagents:

- Burette, pipette, and Erlenmeyer flasks
- Standardized EDTA solution (e.g., 0.01 M)
- Salicylic acid or Sulfosalicylic acid indicator solution
- Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment
- pH meter or pH indicator paper
- Deionized water

Protocol:

Sample Preparation:



- Accurately pipette a known volume of the sample containing hexaaquairon(III) into an Erlenmeyer flask.
- Dilute with a suitable volume of deionized water.

pH Adjustment:

Adjust the pH of the sample solution to approximately 2-3 using dilute HCl or NaOH. This
is the optimal pH for the selective titration of iron(III) in the presence of many other metal
ions.

Addition of Indicator:

Add a few drops of the salicylic acid or sulfosalicylic acid indicator solution. The solution
will turn a distinct color (e.g., reddish-purple with sulfosalicylic acid) due to the formation of
the iron(III)-indicator complex.[4]

Titration:

- Titrate the sample solution with the standardized EDTA solution from a burette.
- The endpoint is reached when the color of the solution changes sharply from the color of the iron(III)-indicator complex to the color of the free indicator (e.g., from reddish-purple to light yellow with sulfosalicylic acid).[4] This color change indicates that all the iron(III) has been complexed by the EDTA.

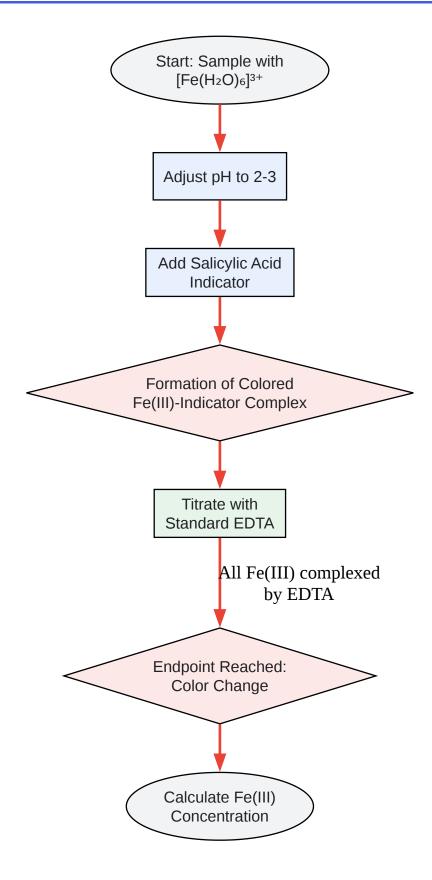
Calculation:

- Record the volume of EDTA solution used to reach the endpoint.
- Calculate the concentration of iron(III) in the original sample using the following formula:

Molarity of Fe(III) = (Molarity of EDTA × Volume of EDTA) / Volume of Sample

Logical Flow of Complexometric Titration





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The logical steps in the EDTA titration of iron(III).



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